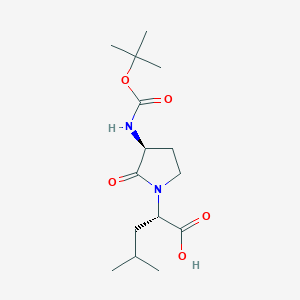

Boc-freidinger'S lactam

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-methyl-2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O5/c1-9(2)8-11(13(19)20)17-7-6-10(12(17)18)16-14(21)22-15(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREAFDMYUYIYLC-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N1CC[C@@H](C1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Challenge of Peptide Therapeutics and the Genius of Conformational Constraint

An In-Depth Technical Guide to Boc-Freidinger's Lactam: Structure, Properties, and Application in Peptidomimetic Design

Peptides represent a vast and promising frontier in drug discovery, offering high potency and selectivity for biological targets. However, their therapeutic application is often hindered by inherent liabilities, including poor metabolic stability due to enzymatic degradation and low bioavailability stemming from high conformational flexibility.[1][2][3] In solution, peptides exist as a dynamic equilibrium of multiple conformers, only one of which may be the "bioactive conformation" responsible for interacting with a receptor or enzyme.[1][2][4] The energy expended to adopt this specific shape upon binding, known as the entropic penalty, can significantly reduce binding affinity.

The field of peptidomimetics seeks to overcome these limitations by designing molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[3][5] A cornerstone strategy in this field is the introduction of conformational constraints to lock a peptide into its bioactive shape. In the early 1980s, a milestone was achieved by Dr. Roger M. Freidinger and his team at Merck, who proposed and developed lactam-bridged dipeptides.[1][2][3] These rigid scaffolds, now universally known as Freidinger lactams , serve as powerful tools to induce specific secondary structures, most notably the β-turn.

This guide provides a detailed technical overview of a key derivative, This compound , a versatile building block for researchers in peptide science and drug development. We will explore its core chemical properties, three-dimensional structure, synthesis, and its critical role in the design of next-generation, conformationally constrained therapeutics.

PART 1: Molecular Structure and Physicochemical Properties

The precise identity of this compound is (2S)-4-methyl-2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid.[6] This structure is a fusion of two amino acid-derived moieties: a γ-lactam (a five-membered cyclic amide) derived from a modified glutamic acid, and a leucine residue. The amine on the lactam ring is protected by the tert-butyloxycarbonyl (Boc) group.

Chemical Structure

The structure incorporates several key features that are fundamental to its function:

-

γ-Lactam Ring: This five-membered ring is the core conformational constraint. It restricts the dihedral angles of the peptide backbone, forcing it to adopt a specific turn-like structure.[7]

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a crucial element for synthetic utility. It renders the amine nucleophile inert under many reaction conditions (e.g., peptide coupling, basic conditions) but can be cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[8][9][10] This orthogonality is essential in multi-step solid-phase or solution-phase peptide synthesis.[9]

-

Chiral Centers: The molecule possesses two defined stereocenters, (3S) on the lactam ring and (2S) on the pentanoic acid (leucine) side chain, which are critical for mimicking the specific stereochemistry of natural L-amino acids in a peptide sequence.[6]

Caption: Chemical structure of this compound.

Physicochemical Properties

Summarizing the core data for this compound provides a quick reference for experimental design.

| Property | Value | Source |

| IUPAC Name | (2S)-4-methyl-2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid | [6] |

| CAS Number | 82611-48-1 | [6][11][12] |

| Molecular Formula | C₁₅H₂₆N₂O₅ | [6][11] |

| Molecular Weight | 314.38 g/mol | [6][11] |

| Appearance | White to off-white solid | Inferred from typical protected amino acids |

| Purity | ≥97% (HPLC) | [11] |

| Storage | Store at 0-8°C | [11] |

| Solubility | Soluble in common organic solvents (DCM, DMF, MeOH) | Inferred from structure and common use |

PART 2: Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. While several routes have been reported, a common conceptual pathway involves the formation of a dipeptide precursor followed by intramolecular cyclization.[13][14]

Synthetic Workflow: A Conceptual Overview

The rationale behind the synthesis is to first construct a linear dipeptide containing a precursor to the electrophilic center needed for cyclization. The Boc group provides essential protection of the N-terminus during these steps.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative example based on established principles of peptide chemistry and lactam formation.[15][16]

Objective: To synthesize (2S)-2-((S)-3-((tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid.

Materials:

-

N-Boc-L-glutamic acid γ-methyl ester

-

L-leucine methyl ester hydrochloride

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Sodium methoxide (NaOMe) in Methanol

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) / Water

-

Diethyl ether, Ethyl acetate, Hexane

-

1N HCl, Saturated NaHCO₃ solution, Brine

Methodology:

-

Step 1: Dipeptide Formation (Boc-Glu(OMe)-Leu-OMe)

-

Rationale: Standard peptide coupling to form the linear backbone. EDC/HOBt is used to create an active ester from the carboxylic acid, minimizing racemization and promoting efficient amide bond formation. DIPEA is a non-nucleophilic base to neutralize the hydrochloride salt of the leucine ester.

-

Procedure:

-

Dissolve N-Boc-L-glutamic acid γ-methyl ester (1.0 eq), L-leucine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DIPEA (2.5 eq) dropwise and stir for 15 minutes.

-

Add EDC (1.2 eq) portion-wise and stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

-

Dilute the reaction with DCM and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the pure dipeptide.

-

-

-

Step 2: Intramolecular Cyclization

-

Rationale: A base is used to deprotonate the amide nitrogen of the leucine residue, which then acts as a nucleophile, attacking the γ-methyl ester of the glutamic acid residue to form the five-membered lactam ring.

-

Procedure:

-

Dissolve the purified dipeptide from Step 1 in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (e.g., 0.1 eq of a 25% solution in methanol).

-

Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Neutralize the reaction with a weak acid (e.g., Amberlyst resin or a few drops of acetic acid) and concentrate under reduced pressure.

-

The crude product can be purified by chromatography to yield the protected lactam ester.

-

-

-

Step 3: Saponification

-

Rationale: The final methyl ester is hydrolyzed to the carboxylic acid using a base like lithium hydroxide. A mixed solvent system (THF/water) is used to ensure solubility of both the substrate and the reagent.

-

Procedure:

-

Dissolve the protected lactam ester from Step 2 in a 3:1 mixture of THF and water.

-

Cool to 0°C and add LiOH (1.5 eq) in water.

-

Stir vigorously, allowing the reaction to warm to room temperature. Monitor by TLC/LC-MS.

-

Once complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution to 0°C and acidify to pH ~2-3 with 1N HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound.

-

-

Chemical Reactivity: The Role of the Boc Group

The reactivity of this compound is dominated by its two primary functional groups: the carboxylic acid and the Boc-protected amine.

-

Stability: The Boc group is robust and stable to basic conditions, nucleophiles, and catalytic hydrogenation, allowing for a wide range of chemical modifications at other parts of a molecule without affecting the protected amine.[8][9]

-

Deprotection (Cleavage): The primary reactivity of the Boc group is its removal under acidic conditions.[8][10] A 20-50% solution of trifluoroacetic acid (TFA) in DCM is the standard method, proceeding rapidly at room temperature. The mechanism involves protonation of the carbamate, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.[8]

PART 3: Spectroscopic and Conformational Analysis

The entire purpose of the Freidinger lactam is to enforce a specific conformation. Therefore, its structural analysis is paramount.

Conformational Properties: A β-Turn Mimic

The lactam bridge serves to constrain the peptide backbone, effectively "locking" the dihedral angles.[1][7] Specifically, the Freidinger lactam is known to stabilize a Type II β-turn, a common secondary structure motif where the polypeptide chain reverses its direction.[17] This mimicry is crucial because β-turns are frequently involved in molecular recognition events, such as a peptide hormone binding to its receptor.[5][18] By pre-organizing the peptide into this bioactive conformation, the Freidinger lactam reduces the entropic penalty of binding, often leading to a significant increase in potency.[3]

Spectroscopic Characterization

Spectroscopic methods are essential to confirm the identity and structure of the synthesized molecule. While a full dataset is proprietary to manufacturers, typical expected signals are as follows:

| Spectroscopy | Expected Features |

| ¹H NMR | - ~1.4 ppm (singlet, 9H): The nine equivalent protons of the bulky tert-butyl group of the Boc protector.[19] - ~0.9 ppm (doublets, 6H): The two methyl groups of the leucine side chain. - Multiplets in the 1.5-2.5 ppm range: Protons on the leucine side chain and the C4 position of the lactam ring. - Multiplets in the 3.5-4.5 ppm range: Protons at the two α-carbon positions (C2 of leucine and C3 of the lactam) and the C5 protons of the lactam ring. - Broad singlet (~5.0-5.5 ppm): The NH proton of the carbamate. - Broad singlet (>10 ppm): The carboxylic acid proton. |

| ¹³C NMR | - ~170-180 ppm: Carbonyl carbons of the lactam and carboxylic acid. - ~155 ppm: Carbonyl carbon of the Boc group. - ~80 ppm: Quaternary carbon of the Boc group. - ~50-60 ppm: The two α-carbons. - ~28 ppm: The three methyl carbons of the Boc group. - Other signals in the 20-40 ppm range: Aliphatic carbons of the lactam ring and leucine side chain. |

| IR Spectroscopy | - ~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the carbamate. - ~2960 cm⁻¹: Aliphatic C-H stretches. - ~1740 cm⁻¹: C=O stretch of the carboxylic acid. - ~1680-1700 cm⁻¹: C=O stretch of the Boc carbamate. - ~1650 cm⁻¹: C=O stretch of the γ-lactam amide. |

| Mass Spectrometry | - [M+H]⁺: Expected at m/z 315.19 - [M+Na]⁺: Expected at m/z 337.17 - [M-H]⁻: Expected at m/z 313.18 |

PART 4: Applications in Medicinal Chemistry and Drug Development

This compound is not merely a chemical curiosity; it is a validated and powerful tool in the hands of medicinal chemists. Its primary application is as a building block in the synthesis of peptidomimetics with constrained conformations.[1][2][11]

-

Peptide Synthesis: It can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. The carboxylic acid is activated for coupling to the N-terminus of a growing peptide chain, and after coupling, the Boc group is removed to reveal a new N-terminus for further elongation.[11]

-

Drug Development: The Freidinger lactam scaffold has been successfully used in the design of inhibitors for various enzymes, including renin and other proteases.[1][3][7] By mimicking the turn conformation of a substrate at the active site, these lactam-containing analogs can act as potent and selective inhibitors.

-

Probing Bioactive Conformations: Even when a peptide's active conformation is unknown, incorporating a Freidinger lactam can help test the hypothesis that a β-turn is required for activity. If the lactam-containing analog shows high potency, it provides strong evidence for the importance of that specific secondary structure.[3][7]

Conclusion

This compound represents a sophisticated solution to a fundamental problem in peptide-based drug design. By imposing a rigid, predictable β-turn conformation, it allows researchers to overcome the inherent flexibility of natural peptides, leading to compounds with enhanced potency, stability, and selectivity. Its well-behaved chemical properties, particularly the synthetically versatile Boc protecting group, have cemented its place as an indispensable building block in the modern medicinal chemist's toolbox. The continued application of this and similar scaffolds promises to accelerate the development of novel peptide and peptidomimetic therapeutics for a wide range of diseases.

References

-

Perdih, A., & Kikelj, D. (2006). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. Current Medicinal Chemistry, 13(13), 1525–1556. [Link][1]

-

Perdih, A., & Kikelj, D. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Bentham Science Publishers. [Link][2]

-

Perdih, A., & Kikelj, D. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. ResearchGate. [Link][3]

-

Scott, M. D., et al. (2011). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. ACS Combinatorial Science, 13(5), 459–473. [Link][5]

-

Smith, A. B., et al. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 25(35), 6529–6533. [Link][20]

-

Perdih, A., & Kikelj, D. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Sci-Hub. [Link][21]

-

Perdih, A., & Kikelj, D. (2006). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. SciSpace. [Link][4]

-

Google Patents. (n.d.). KR20150040272A - Synthesis of beta-turn peptidomimetic cyclic compounds. Retrieved January 14, 2026, from [22]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13145584, this compound. Retrieved January 14, 2026, from [Link].[6]

-

Aubé, J., et al. (2001). Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids. The Journal of Organic Chemistry, 66(25), 8455–8461. [Link][13]

-

Schweizer, E., et al. (2010). Structural characterization of a β-turn mimic within a protein–protein interface. Proceedings of the National Academy of Sciences, 107(43), 18433–18438. [Link][23]

-

Horne, W. S., & Gellman, S. H. (2008). β-Turn Mimics by Chemical Ligation. Organic Letters, 10(23), 5433–5436. [Link][18]

-

Aubé, J., et al. (2001). Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids. ACS Publications. [Link][24]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link][25]

-

ResearchGate. (n.d.). Scheme 11. Application of Freidinger lactam strategy in the development of renin inhibitors. Retrieved January 14, 2026, from [Link][7]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 14, 2026, from [Link][9]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 14, 2026, from [Link][10]

-

Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link][26]

-

Organic Syntheses. (n.d.). L-Proline. Retrieved January 14, 2026, from [Link][15]

-

World Scientific Publishing. (n.d.). Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. Retrieved January 14, 2026, from [Link][17]

-

Chemsigma. (n.d.). BOC-FREIDINGERS LACTAM [82611-48-1]. Retrieved January 14, 2026, from [Link][12]

-

Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. [Link][16]

-

Lama, T., et al. (2005). A novel route to synthesize Freidinger lactams by micowave irradiation. Journal of Peptide Research, 66(5), 231–235. [Link][14]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. Retrieved January 14, 2026, from [Link][19]

Sources

- 1. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C15H26N2O5 | CID 13145584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. chemimpex.com [chemimpex.com]

- 12. BOC-FREIDINGERS LACTAM [82611-48-1] | Chemsigma [chemsigma.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A novel route to synthesize Freidinger lactams by micowave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. rsc.org [rsc.org]

- 17. worldscientific.com [worldscientific.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Sci-Hub. The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics / Current Medicinal Chemistry, 2006 [sci-hub.st]

- 22. KR20150040272A - Synthesis of beta-turn peptidomimetic cyclic compounds - Google Patents [patents.google.com]

- 23. pnas.org [pnas.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

The Freidinger Lactam: A Keystone in Modern Peptide Chemistry and Drug Design

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of peptide chemistry and drug discovery, the quest for conformational control is paramount. Peptides, with their inherent flexibility, often exist as a dynamic ensemble of conformers in solution, only one of which may be biologically active. This conformational ambiguity presents a significant hurdle in the rational design of potent and selective therapeutic agents. In the early 1980s, a seminal breakthrough emerged from the laboratories of Merck, led by Dr. Roger M. Freidinger. This was the conception and synthesis of lactam-bridged dipeptides, now widely known as Freidinger lactams.[1] This innovation provided a powerful tool to constrain the peptide backbone, effectively locking it into a desired bioactive conformation. This guide offers an in-depth exploration of the discovery, synthesis, and profound impact of Freidinger lactams on the field of peptide science, providing both foundational knowledge and practical insights for researchers in the field.

The Challenge of Peptide Flexibility and the Genesis of a Solution

Peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic development. However, their clinical utility is often hampered by poor metabolic stability and low oral bioavailability, largely attributable to their flexible nature which leaves them susceptible to enzymatic degradation. To overcome these limitations, medicinal chemists have long sought strategies to develop peptidomimetics—molecules that mimic the essential structural features of a peptide required for biological activity but with improved pharmacological properties.

A key strategy in peptidomimetic design is the introduction of conformational constraints to reduce the number of accessible low-energy conformations, thereby pre-organizing the molecule into its bioactive shape. This not only enhances binding affinity for its target receptor but can also improve metabolic stability. It was within this context that the Freidinger lactam was born. The pioneering work by Freidinger and his team at Merck in 1982 introduced the concept of using a lactam bridge to create a rigid dipeptide surrogate that could mimic a β-turn, a common secondary structure motif in peptides that is often involved in molecular recognition events.[1]

The Discovery and Structural Significance of Freidinger Lactams

The initial design of the Freidinger lactam was a result of computational modeling and keen chemical intuition. The goal was to create a rigid scaffold that could replace two adjacent amino acid residues in a peptide sequence and induce a specific turn conformation. The resulting γ-lactam structure, formed by cyclizing a dipeptide, proved to be an excellent mimic of a type II' β-turn.[2] This conformational constraint restricts the peptide bond to a trans-conformation and limits the accessible conformational space of the ψ and ω dihedral angles.

The ability of the Freidinger lactam to stabilize a β-turn conformation has been extensively validated through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. Conformational analyses of peptides incorporating Freidinger lactams consistently show Nuclear Overhauser Effect (NOE) correlations and coupling constants characteristic of a well-defined turn structure. For instance, NOE studies on lactam-containing peptides often reveal a short distance between the alpha proton of the constrained amino acid and the amide proton of the following residue, a hallmark of a β-turn.

Synthesis of Freidinger Lactams: From Classical Methods to Modern Innovations

The synthesis of Freidinger lactams has evolved significantly since its inception, with several distinct strategies now available to peptide chemists.

The Original Freidinger Synthesis: Intramolecular Alkylation of Methionine-Containing Dipeptides

The first synthesis of a γ-lactam involved the intramolecular alkylation of a protected methionine-containing dipeptide.[2] This elegant approach utilizes the nucleophilicity of the methionine thioether to form a sulfonium salt, which then serves as a leaving group for the subsequent intramolecular cyclization by the amide nitrogen.

Experimental Protocol: Original Freidinger Lactam Synthesis

-

Starting Material: A protected dipeptide containing methionine at the N-terminus (e.g., Boc-Met-Xaa-OR).

-

Sulfonium Salt Formation: The dipeptide is treated with an alkylating agent, typically methyl iodide, in an appropriate solvent to form the corresponding dimethylsulfonium salt.

-

Cyclization: The sulfonium salt is then subjected to base-mediated cyclization. A strong, non-nucleophilic base such as sodium hydride is used to deprotonate the amide nitrogen, which then displaces the dimethyl sulfide in an intramolecular SN2 reaction to form the γ-lactam ring.

-

Purification: The resulting lactam-bridged dipeptide is then purified using standard chromatographic techniques.

Caption: Original Freidinger lactam synthesis workflow.

Stereoselective Synthesis via Oxaziridines

A significant advancement in Freidinger lactam synthesis was the development of a stereoselective method using oxaziridines, reported by Wolfe and Aubé in 1997.[3][4] This approach allows for the synthesis of enantiopure lactams with defined stereochemistry at the α-carbon.

Experimental Protocol: Stereoselective Synthesis using Oxaziridines

-

Condensation: An (S)-tert-butoxycarbonyl (Boc)-protected 2-aminocycloalkanone is condensed with a commercially available α-amino ester to form an imine.

-

Oxidation: The resulting imine is then oxidized with a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA), to yield a spirocyclic oxaziridine.

-

Photorearrangement: The oxaziridine is subjected to photochemical rearrangement, which leads to the formation of the desired Freidinger lactam with high stereoselectivity.

-

Purification: The final product is purified by chromatography.

Caption: Stereoselective synthesis of Freidinger lactams via oxaziridines.

Microwave-Assisted Solid-Phase Synthesis

To streamline the synthesis and facilitate the creation of peptide libraries, a microwave-assisted solid-phase synthesis of Freidinger-like lactams was developed by Grieco and coworkers in 2005.[2][5] This method utilizes an iodo-derivative of an amino acid as an electrophile for the intramolecular cyclization on a solid support.

Experimental Protocol: Microwave-Assisted Solid-Phase Synthesis

-

Resin Preparation: The synthesis is initiated on a suitable solid support, such as Rink Amide resin.

-

Peptide Elongation: The peptide chain is assembled using standard Fmoc-based solid-phase peptide synthesis (SPPS). An amino acid with a side-chain iodo-derivative is incorporated at the desired position.

-

On-Resin Cyclization: The linear peptide on the resin is subjected to microwave irradiation in the presence of a base to induce intramolecular N-alkylation and lactam formation.

-

Cleavage and Purification: The lactam-containing peptide is cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Microwave-assisted solid-phase synthesis of Freidinger lactams.

Applications of Freidinger Lactams in Drug Discovery

The introduction of Freidinger lactams has had a transformative impact on the design of bioactive peptide analogs across a wide range of therapeutic areas.

Luteinizing Hormone-Releasing Hormone (LHRH) Analogs

One of the earliest and most compelling demonstrations of the utility of Freidinger lactams was in the development of superagonist analogs of Luteinizing Hormone-Releasing Hormone (LHRH). By replacing the Gly-Leu dipeptide segment of LHRH with a Freidinger lactam, researchers were able to create analogs with significantly enhanced potency. This was attributed to the lactam's ability to stabilize the bioactive β-turn conformation required for high-affinity receptor binding.

| Compound | Relative Potency (vs. LHRH) |

| LHRH | 1 |

| [D-Trp⁶]-LHRH | ~10-15 |

| Lactam-containing LHRH analog | ~50-100 |

Somatostatin Analogs

Somatostatin is a cyclic peptide hormone with two bioactive conformations. The incorporation of Freidinger lactams into somatostatin analogs has been instrumental in dissecting the structure-activity relationships of this complex peptide and in the development of receptor-subtype selective analogs. For instance, the introduction of a lactam bridge was shown to improve the binding affinity for specific somatostatin receptor subtypes (SSTRs).[6][7][8][9]

| Analog | SSTR1 IC₅₀ (nM) | SSTR2 IC₅₀ (nM) | SSTR3 IC₅₀ (nM) | SSTR4 IC₅₀ (nM) | SSTR5 IC₅₀ (nM) |

| Somatostatin-14 | 2.5 | 0.4 | 5.6 | 6.3 | 2.0 |

| Octreotide | >1000 | 0.6 | 63 | >1000 | 7.9 |

| Lactam-bridged Analog 1 | 15 | 120 | >1000 | >1000 | 350 |

| Lactam-bridged Analog 2 | 250 | 1.2 | 45 | >1000 | 18 |

Enzyme Inhibitors

The conformational rigidity imparted by Freidinger lactams has been successfully exploited in the design of potent and selective enzyme inhibitors.

-

Renin Inhibitors: The renin-angiotensin system plays a crucial role in blood pressure regulation, making renin a key therapeutic target. Freidinger lactam-based peptidomimetics have been developed as potent renin inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range.[10][11]

| Compound | Renin IC₅₀ (nM) |

| Linear Peptide Inhibitor | 580 |

| Freidinger Lactam Analog 1 | 12 |

| Freidinger Lactam Analog 2 | 3.5 |

-

Angiotensin-Converting Enzyme (ACE) Inhibitors: ACE is another critical enzyme in the renin-angiotensin system. The incorporation of Freidinger lactams into ACE inhibitor scaffolds has led to the development of compounds with improved potency and selectivity.[12][13]

-

STAT3 Inhibitors: Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogene that has emerged as a promising target for cancer therapy. Peptidomimetics containing Freidinger lactams have been designed as novel STAT3 inhibitors, with some compounds displaying Kᵢ values in the nanomolar range.[14][15][16]

| Compound | STAT3 Kᵢ (nM) |

| Peptidomimetic with Freidinger Lactam | 190 |

Conclusion and Future Perspectives

The discovery of the Freidinger lactam represents a landmark achievement in peptide chemistry. It provided a robust and versatile tool for conformational constraint, enabling the rational design of potent and selective peptide-based therapeutics. The evolution of its synthesis, from the original solution-phase method to modern solid-phase and microwave-assisted techniques, has further expanded its utility and accessibility to the broader scientific community.

Looking ahead, the principles underpinning the Freidinger lactam continue to inspire the development of novel scaffolding strategies for peptidomimetics. As our understanding of disease pathways becomes more nuanced, the ability to precisely control the three-dimensional structure of bioactive molecules will become even more critical. The Freidinger lactam, with its rich history and proven track record, will undoubtedly remain a cornerstone of this endeavor, empowering researchers to unlock the full therapeutic potential of peptides.

References

-

Song, H., et al. (2009). Design, synthesis, and evaluation of peptidomimetics containing Freidinger lactams as STAT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1733-1736. [Link]

-

Wolfe, M. S., & Aubé, J. (1997). Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids. The Journal of Organic Chemistry, 62(3), 654–663. [Link]

-

Grieco, P., et al. (2005). A novel route to synthesize Freidinger lactams by micowave irradiation. Journal of Peptide Research, 66(5), 231-235. [Link]

-

Wolfe, M. S., & Aubé, J. (1997). Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids. The Journal of Organic Chemistry. [Link]

-

Perdih, A., & Kikelj, D. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Current Medicinal Chemistry, 13(13), 1525-1556. [Link]

-

Perez, J. J. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 26(11), 3361. [Link]

-

Lama, T., et al. (2005). A novel route to synthesize Freidinger lactams by micowave irradiation. Journal of Peptide Research. [Link]

-

Hocart, S. J., et al. (2002). Somatostatin receptor 1 selective analogues: 3. Dicyclic peptides. Journal of Medicinal Chemistry, 45(13), 2694-2701. [Link]

-

Keskin, O., & Yalcin, S. (2014). Somatostatin analogs' affinity to receptor subtypes. ResearchGate. [Link]

-

Kazmierski, W. M., et al. (1988). Design and synthesis of conformationally constrained somatostatin analogues with high potency and specificity for mu opioid receptors. Journal of Medicinal Chemistry, 31(11), 2170-2177. [Link]

-

Lamberts, S. W., et al. (2002). Somatostatin receptor subtype-binding affinity of somatostatin analogues. ResearchGate. [Link]

-

Mugesh, G., & Singh, H. B. (2001). Antioxidant activity of peptide-based angiotensin converting enzyme inhibitors. ResearchGate. [Link]

-

Pal, S., et al. (2010). Comparative study of conventional and microwave assisted synthesis. Poster Presentation. [Link]

-

Freidinger, R. M., et al. (1982). Protected lactam-bridged dipeptides for use as conformational constraints in peptides. The Journal of Organic Chemistry, 47(1), 104-109. [Link]

-

Szelke, M., et al. (1982). Highly potent and specific inhibitors of human renin. Nature, 299(5883), 555-557. [Link]

-

Limonta, P., et al. (2023). GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. Molecules, 28(15), 5831. [Link]

-

Li, Y., et al. (2023). Machine Learning Approaches to Investigate the Structure–Activity Relationship of Angiotensin-Converting Enzyme Inhibitors. ACS Omega, 8(46), 44105-44118. [Link]

-

Lin, L., et al. (2012). Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells. Cancer Research, 72(8_Supplement), 2419-2419. [Link]

-

Boturyn, D., et al. (2003). Studies of the receptor-bound conformation of alphaIIbbeta3 antagonists by 15N-edited NMR spectroscopy. Journal of Peptide Research, 62(4), 186-196. [Link]

-

Kleinert, H. D., et al. (1992). Effects of angiotensinase inhibitors on plasma protein binding and IC50 determinations of renin inhibitors. Journal of Hypertension, 10(1), 59-64. [Link]

-

Ondetti, M. A., & Cushman, D. W. (1984). Structural relationships of angiotensin converting-enzyme inhibitors to pharmacologic activity. CRC Critical Reviews in Biochemistry, 16(4), 381-411. [Link]

-

Ahmed, T., et al. (2015). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Oncotarget, 6(32), 33316-33327. [Link]

-

Vanier, G. S. (2013). Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Methods in Molecular Biology, 1047, 235-249. [Link]

-

BAPP. (2023). Microwave-Assisted Peptide Synthesis: A Faster Approach. Www.bapp.com. [Link]

-

Salvi, N., et al. (2016). NMR Provides Unique Insight into the Functional Dynamics and Interactions of Intrinsically Disordered Proteins. Frontiers in Molecular Biosciences, 3. [Link]

-

Chen, Y., et al. (2022). An allosteric inhibitor targeting the STAT3 coiled-coil domain selectively suppresses proliferation of breast cancer. RSC Chemical Biology, 3(8), 1014-1022. [Link]

-

Reading, C., & Cole, M. (1986). Structure-activity relationships amongst beta-lactamase inhibitors. Journal of Enzyme Inhibition, 1(2), 83-104. [Link]

-

Karanewsky, D. S., et al. (1987). Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids. Journal of Medicinal Chemistry, 30(6), 992-998. [Link]

-

Sykes, B. D. (1993). Determination of the conformations of bound peptides using NMR-transferred nOe techniques. Current Opinion in Biotechnology, 4(4), 392-396. [Link]

-

Gudmundsson, G. S., et al. (2014). IC10 values for renin inhibition (a) and IC50 values for ACE inhibition... ResearchGate. [Link]

Sources

- 1. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel route to synthesize Freidinger lactams by micowave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sci-hub.st [sci-hub.st]

- 4. acs.figshare.com [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. Somatostatin receptor 1 selective analogues: 3. Dicyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of conformationally constrained somatostatin analogues with high potency and specificity for mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Highly potent and specific inhibitors of human renin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides | MDPI [mdpi.com]

- 13. Machine Learning Approaches to Investigate the Structure–Activity Relationship of Angiotensin-Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and evaluation of peptidomimetics containing Freidinger lactams as STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to the Mechanism of Action of Freidinger's Lactam in Biological Systems

Abstract

The Freidinger lactam, a conformationally constrained dipeptide mimetic, has emerged as a cornerstone in modern medicinal chemistry and drug design. Its intrinsic ability to induce and stabilize β-turn structures within peptides has been instrumental in the development of potent and selective ligands for a variety of biological targets, most notably the somatostatin receptors (SSTRs). This guide provides a comprehensive technical overview of the mechanism of action of Freidinger's lactam-containing peptidomimetics. We will delve into the structural rationale behind its function, its impact on receptor binding and signal transduction, and the experimental methodologies employed to elucidate its biological effects. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal molecular scaffold.

Introduction: The Rationale for Conformational Constraint

Peptides are key signaling molecules in numerous physiological processes, mediating their effects through interactions with specific receptors. However, the inherent conformational flexibility of linear peptides in solution often leads to poor receptor affinity and selectivity, as well as susceptibility to enzymatic degradation.[1] This significantly hampers their therapeutic potential. The design of peptidomimetics, which mimic the essential structural features of a native peptide while offering improved pharmacological properties, is a critical strategy to overcome these limitations.[2]

A key insight in peptidomimetic design is the recognition that the bioactive conformation of a peptide often involves specific secondary structures, such as β-turns.[3] The Freidinger lactam, a cyclic γ-lactam-bridged dipeptide, was ingeniously designed to stabilize a Type II' β-turn, a common motif in peptide structures.[3][4] By locking a portion of the peptide backbone into a specific, receptor-relevant conformation, the Freidinger lactam reduces the entropic penalty of binding and enhances the potency and selectivity of the resulting analog.[1]

It is important to note that "Boc-Freidinger's lactam" refers to the N-tert-butoxycarbonyl (Boc) protected form of the lactam, which is a crucial intermediate in peptide synthesis.[5] The Boc group is typically removed during the synthesis of the final, biologically active peptide. Therefore, this guide will focus on the functional implications of the core Freidinger lactam structure within a peptide sequence.

Mechanism of Action: From Conformational Lock to Biological Response

The mechanism of action of a Freidinger lactam-containing peptide is a multi-step process that begins with its unique structural influence and culminates in a specific cellular response.

Induction of a Bioactive Conformation

The primary role of the Freidinger lactam is to act as a conformational lock. By cyclizing a portion of the peptide backbone, it restricts the available conformational space, particularly the ψ1 and ω1 dihedral angles.[3][4] This pre-organizes the peptide into a β-turn geometry, which is often the conformation recognized by the target receptor.[3] This is a classic example of applying conformational constraint to favor a bioactive conformation, a key principle in drug design.[1]

Diagram 1: The Freidinger Lactam as a β-Turn Mimetic

Caption: The Freidinger lactam stabilizes the bioactive β-turn conformation, enhancing receptor binding affinity.

Enhanced Receptor Binding: The Case of Somatostatin Receptors

The utility of the Freidinger lactam is prominently demonstrated in the development of somatostatin analogs. Somatostatin is a peptide hormone that regulates a wide range of physiological processes by binding to five different G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[6] Somatostatin analogs are crucial therapeutics for neuroendocrine tumors and acromegaly.[7]

The native somatostatin peptide contains a β-turn in its bioactive region. By incorporating a Freidinger lactam, researchers have successfully created synthetic analogs with high affinity and selectivity for specific SSTR subtypes, particularly SSTR2.[8][9] This enhanced affinity stems from the reduced conformational entropy upon binding and the precise positioning of key pharmacophoric residues for optimal interaction with the receptor's binding pocket.

While specific binding affinity data for a peptide containing the exact "this compound" is not the relevant metric (as the Boc group is removed), studies on various Freidinger lactam-containing somatostatin analogs have shown significantly improved binding profiles compared to their linear counterparts. For instance, some analogs achieve Ki values in the low nanomolar range for SSTRs.[10]

| Compound Type | Typical Receptor Affinity (Ki) | Key Advantage |

| Linear Somatostatin Analog | Micromolar to high nanomolar | - |

| Freidinger Lactam-Containing Analog | Low nanomolar to picomolar | High affinity and subtype selectivity |

Signal Transduction Pathways of Somatostatin Receptors

Upon binding of a Freidinger lactam-containing agonist to an SSTR, a cascade of intracellular signaling events is initiated. SSTRs are primarily coupled to inhibitory G-proteins (Gi/o).[6] The activation of these receptors leads to several downstream effects:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[11]

-

Modulation of Ion Channels: Activation of inwardly rectifying K+ channels (leading to hyperpolarization) and inhibition of voltage-gated Ca2+ channels (reducing Ca2+ influx).[9]

-

Activation of Phosphotyrosine Phosphatases (PTPs): Such as SHP-1 and SHP-2, which are involved in anti-proliferative and apoptotic signaling.[12]

These signaling events collectively contribute to the physiological responses elicited by somatostatin analogs, including the inhibition of hormone secretion and the suppression of tumor cell growth.[12][13]

Diagram 2: Somatostatin Receptor Signaling Pathway

Sources

- 1. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. Somatostatin analogues inhibit cancer cell proliferation in an SSTR2-dependent manner via both cytostatic and cytotoxic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Somatostatin receptor-binding peptides labeled with technetium-99m: chemistry and initial biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wjgnet.com [wjgnet.com]

- 13. mcgill.ca [mcgill.ca]

The Stereoselective Synthesis of Boc-Freidinger's Lactam: An In-Depth Technical Guide

Introduction: The Significance of Conformational Constraint in Peptidomimetics

In the landscape of modern drug discovery, the ability to modulate complex biological pathways with precision is paramount. Peptides, with their high specificity and potency, represent a vital class of therapeutic agents. However, their clinical utility is often hampered by poor metabolic stability, low oral bioavailability, and conformational flexibility, which can lead to diminished activity and off-target effects. The strategic introduction of conformational constraints into peptide backbones is a powerful approach to address these limitations.

Freidinger lactams, a class of cyclic dipeptide mimetics, have emerged as exceptionally valuable tools in this endeavor.[1][2] These rigid scaffolds, particularly the γ-lactam variants, are designed to induce and stabilize β-turn conformations in peptide sequences—a common structural motif crucial for molecular recognition and biological activity.[3] By locking a portion of the peptide backbone into a bioactive conformation, Freidinger lactams can significantly enhance potency, selectivity, and enzymatic resistance.

The tert-butyloxycarbonyl (Boc) protecting group plays a crucial role in the synthesis of these complex molecules.[4][5] Its stability under a range of reaction conditions and its facile removal under specific acidic conditions make it an ideal choice for protecting the α-amino group during the construction of the lactam core and subsequent peptide couplings.[1][6]

This technical guide provides a comprehensive overview of the core principles and field-proven methodologies for the stereoselective synthesis of Boc-Freidinger's lactam. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights grounded in mechanistic understanding to empower researchers in the synthesis of these valuable peptidomimetic building blocks.

Core Synthesis Strategy: An Oxaziridine-Based Approach to Stereocontrol

The primary challenge in the synthesis of Freidinger's lactam lies in the precise control of stereochemistry at multiple chiral centers. A robust and highly stereoselective method, pioneered by Aubé and coworkers, utilizes a photochemical rearrangement of a spirocyclic oxaziridine intermediate. This approach elegantly translates the stereochemical information from readily available chiral starting materials to the final lactam product.

The overall synthetic workflow can be conceptualized in three principal stages:

-

Condensation: Formation of an imine by reacting an enantiopure Boc-protected 2-aminocycloalkanone with an α-amino acid ester.

-

Oxidation: Diastereoselective conversion of the imine to a spirocyclic oxaziridine.

-

Photorearrangement: Stereospecific rearrangement of the oxaziridine to the desired this compound.

This strategy is particularly powerful because the stereochemistry of the final product is dictated by the defined stereocenters of the starting materials and the predictable nature of the oxidation and photorearrangement steps.

Figure 1: Overall workflow for the stereoselective synthesis of this compound.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with guidance on reaction monitoring, purification, and expected outcomes.

Protocol 1: Synthesis of Enantiopure (S)-tert-butoxycarbonyl-2-aminocyclohexanone

The synthesis of the chiral ketone is a critical first step, as its stereocenter dictates the facial selectivity of subsequent reactions. This protocol is adapted from the work of Aubé and coworkers.

Step-by-step Methodology:

-

Epoxide Ring Opening: To a solution of cyclohexene oxide in a suitable solvent (e.g., ethanol), add (R)-α-methylbenzylamine. The reaction is typically stirred at room temperature for 24-48 hours. The nucleophilic attack of the amine on the epoxide proceeds to give a mixture of diastereomeric amino alcohols.

-

Diastereomer Separation: The diastereomeric amino alcohols are separated by flash column chromatography on silica gel. The separation is crucial for establishing the enantiopurity of the subsequent products.

-

Boc Protection: The desired (1R,2R,αR)-2-(α-methylbenzylamino)cyclohexanol diastereomer is dissolved in a solvent such as dichloromethane. Di-tert-butyl dicarbonate (Boc)₂O and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) are added, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Debenzylation: The Boc-protected amino alcohol is subjected to hydrogenolysis to remove the α-methylbenzyl group. This is typically achieved using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

-

Oxidation: The resulting Boc-protected amino alcohol is oxidized to the corresponding ketone. A variety of oxidizing agents can be used, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to yield (S)-tert-butoxycarbonyl-2-aminocyclohexanone.

Protocol 2: Synthesis of this compound

This protocol details the core three-stage process starting from the enantiopure ketone.

Step-by-step Methodology:

-

Imine Formation (Condensation):

-

In a round-bottom flask equipped with a Dean-Stark trap, dissolve (S)-Boc-2-aminocyclohexanone (1.0 eq.) and the desired α-amino acid methyl ester hydrochloride (1.1 eq.) in toluene.

-

Add triethylamine (1.2 eq.) to neutralize the hydrochloride salt.

-

Heat the mixture to reflux for 12-24 hours, with azeotropic removal of water.

-

Monitor the reaction by TLC or ¹H NMR for the disappearance of the ketone starting material.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude imine is typically used in the next step without further purification.

-

-

Spirocyclic Oxaziridine Formation (Oxidation):

-

Dissolve the crude imine in a chlorinated solvent such as dichloromethane and cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq.) portion-wise, maintaining the temperature at 0 °C. The use of m-CPBA is advantageous due to its reactivity and the ease of removal of the meta-chlorobenzoic acid byproduct.

-

Stir the reaction at 0 °C for 1-3 hours, monitoring for the consumption of the imine by TLC.

-

Upon completion, quench the reaction with a solution of sodium bisulfite. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting spirocyclic oxaziridine is a single diastereomer and can be purified by flash chromatography.

-

-

Photochemical Rearrangement:

-

Dissolve the purified spirocyclic oxaziridine in a suitable solvent (e.g., benzene or toluene) in a quartz reaction vessel.

-

Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes.

-

Irradiate the solution with a medium-pressure mercury lamp (typically a 450 W Hanovia lamp) through a Pyrex filter to filter out shorter wavelengths.

-

Monitor the reaction by TLC for the formation of the lactam product and the disappearance of the oxaziridine. The reaction time can vary from 2 to 8 hours.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

-

Mechanistic Insights and Stereochemical Control

The high fidelity of this synthetic sequence is rooted in a deep understanding of the reaction mechanisms at each stage.

Oxaziridine Formation: A Diastereoselective Process

The oxidation of the imine to the oxaziridine is a critical stereochemistry-defining step. The facial selectivity of the oxidation is controlled by the pre-existing stereocenter in the Boc-aminocyclohexanone moiety. The bulky Boc-protecting group directs the m-CPBA to attack the imine from the less sterically hindered face, leading to the formation of a single diastereomer of the spirocyclic oxaziridine.

Photochemical Rearrangement: A Stereospecific Migration

The key to the stereospecificity of the lactam formation lies in the photochemical rearrangement of the oxaziridine. Upon irradiation, the N-O bond of the oxaziridine undergoes homolytic cleavage to form a diradical intermediate. This is followed by the migration of one of the adjacent carbon atoms to the nitrogen atom, leading to ring expansion and formation of the lactam.

Crucially, the migration is governed by stereoelectronic effects. The bond that is anti-periplanar to the lone pair on the nitrogen atom in the transition state is the one that preferentially migrates. This stereoelectronic control ensures that the rearrangement is highly stereospecific, with the configuration of the migrating carbon being retained in the final lactam product.

Figure 2: Simplified mechanism of the stereospecific photorearrangement.

Quantitative Data Summary

The following table summarizes typical yields and diastereoselectivities for the key steps in the synthesis of a representative this compound.

| Step | Starting Materials | Product | Typical Yield | Diastereomeric Ratio (d.r.) | Reference |

| Condensation | (S)-Boc-2-aminocyclohexanone, L-Alanine methyl ester | Imine | >90% (crude) | N/A | [7] |

| Oxidation | Imine | Spirocyclic Oxaziridine | 70-85% | >95:5 | [7] |

| Photorearrangement | Spirocyclic Oxaziridine | This compound | 60-75% | >98% (stereospecific) | [7] |

Alternative Strategies and Future Perspectives

While the oxaziridine-based approach is highly effective, research into alternative stereoselective methods continues. Strategies involving catalytic asymmetric reactions, such as enzymatic C-H amidation, are emerging as powerful tools for the synthesis of various lactams and may offer future avenues for the synthesis of Freidinger's lactam and its analogs.[8] Additionally, multicomponent reactions that can rapidly assemble the lactam core with high stereocontrol are of significant interest.[3]

Conclusion

The stereoselective synthesis of this compound is a cornerstone of modern peptidomimetic chemistry. The oxaziridine photorearrangement strategy provides a reliable and highly stereocontrolled route to these valuable building blocks. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols are essential for success. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently synthesize Boc-Freidinger's lactams and apply them to the development of next-generation peptide-based therapeutics.

References

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.Methods in Molecular Biology.

- Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation.

- Fmoc vs Boc: Choosing the Right Amino Acid Deriv

- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics.PMC - PubMed Central.

- 26.7: Peptide Synthesis.Chemistry LibreTexts.

- The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics.PubMed.

- The Strategic Shield: A Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis.Benchchem.

- Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks.

- Post Translational Backbone Engineering through Selenomethionine Mediated Incorpor

- Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids.

- Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids.American Chemical Society.

- Photochemical and Thermal Rearrangement of Oxaziridines - Experimental-evidence in Support of the Stereoelectronic Control-theory.Semantic Scholar.

Sources

- 1. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Photochemical and Thermal Rearrangement of Oxaziridines - Experimental-evidence in Support of the Stereoelectronic Control-theory | Semantic Scholar [semanticscholar.org]

- 8. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]

Unlocking Bioactive Conformations: A Technical Guide to the Conformational Analysis of Boc-Freidinger's Lactam Derivatives

Introduction: The Imperative of Conformational Constraint in Drug Design

In the landscape of modern drug discovery, peptides represent a class of molecules with immense therapeutic potential, offering high specificity and potent biological activity. However, their inherent flexibility is a double-edged sword. In solution, linear peptides exist as a dynamic equilibrium of countless conformations, only a fraction of which are biologically active.[1][2] This conformational entropy often leads to reduced receptor affinity and susceptibility to proteolytic degradation, hampering their development as viable drug candidates.

A pivotal strategy to overcome these limitations is the introduction of conformational constraints to lock the peptide into its bioactive shape.[1][2] In the early 1980s, a breakthrough in this field was the development of protected lactam-bridged dipeptides by Freidinger.[1][2] These structures, now widely known as Freidinger lactams, serve as rigid scaffolds that mimic reverse turns, particularly β-turns, which are common secondary structure motifs crucial for molecular recognition.[1] By reducing the degrees of freedom, these lactam derivatives enhance binding affinity, selectivity, and metabolic stability.

This guide focuses on Boc-Freidinger's lactam derivatives, which incorporate the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a cornerstone of peptide synthesis, used for the temporary protection of the α-amino group during chain elongation.[3][4][5] Its use is integral to the synthesis of the precursors that cyclize to form the lactam core. Understanding the three-dimensional structure of these constrained peptidomimetics is paramount for establishing structure-activity relationships (SAR) and rationally designing next-generation therapeutics.

This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth framework for the comprehensive conformational analysis of this compound derivatives. We will dissect the synergistic application of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and robust computational modeling techniques, explaining not just the "how" but the fundamental "why" behind each methodological choice.

The Synergy of Computation and Experiment: A Validating Workflow

Determining the three-dimensional structure of a semi-rigid molecule like a Freidinger's lactam derivative is not a task for a single technique. Instead, we rely on a cyclical, self-validating workflow that integrates experimental NMR data with theoretical computational models. The experimental data provides real-world structural restraints, while computational methods explore the conformational landscape and refine structures to a high resolution.

DFT Calculations: The Gold Standard for Validation

Once a set of low-energy conformers is generated from MD, Density Functional Theory (DFT) calculations provide the highest level of theoretical accuracy for structure optimization and property prediction.

-

Why DFT is the Final Step: While MD simulations are excellent for searching conformational space, the force fields they use are empirical approximations. DFT is a quantum mechanical method that provides a more accurate description of the electronic structure, leading to more precise geometries and energies. Critically, DFT can be used to calculate NMR parameters (chemical shifts and J-couplings) from first principles.

Step 1: Conformer Selection

-

From the MD trajectory, cluster the structures based on their root-mean-square deviation (RMSD) to identify the most populated conformational families.

-

Select the lowest-energy representative structure from each of the top 3-5 clusters for DFT analysis.

Step 2: Geometry Optimization

-

Perform a full geometry optimization on each selected conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This refines the structure to the nearest local energy minimum on the quantum mechanical potential energy surface.

Step 3: NMR Parameter Calculation

-

Using the DFT-optimized geometry, perform an NMR calculation (typically using the GIAO method). This will predict the ¹³C and ¹H chemical shifts and the scalar coupling constants for that specific conformation.

Step 4: The Validation Loop

-

Compare the DFT-calculated NMR parameters with the experimental values.

-

Calculate the root-mean-square error (RMSE) between the predicted and experimental data. The conformer that yields the best agreement (lowest RMSE) is considered the most representative structure in solution.

-

If there are significant discrepancies, it may indicate that the initial conformational search was incomplete or that the molecule exists as an ensemble of multiple conformations. In this case, the results can be used to refine the restraints for a new round of MD simulations.

Table 2: Comparison of Experimental vs. DFT-Calculated ¹³C Chemical Shifts (ppm) Hypothetical data for the lowest-energy conformer of a Boc-L-Leu-γ-lactam.

| Atom | Experimental δ (ppm) | DFT-Calculated δ (ppm) | Difference (Δδ) |

| Leu Cα | 53.1 | 53.5 | -0.4 |

| Leu Cβ | 41.5 | 41.2 | +0.3 |

| Leu C=O | 172.8 | 173.4 | -0.6 |

| Lactam Cα' | 58.9 | 59.1 | -0.2 |

| Lactam C=O | 175.4 | 175.9 | -0.5 |

| Boc C=O | 155.6 | 156.0 | -0.4 |

| Boc C(CH₃)₃ | 80.2 | 80.0 | +0.2 |

| RMSE | 0.41 |

A low RMSE value, as shown in the hypothetical data above, provides strong confidence in the final determined structure.

Conclusion: From Structure to Function

The conformational analysis of this compound derivatives is a rigorous, multi-step process that demands the close integration of experimental and computational chemistry. By leveraging high-resolution NMR to provide empirical ground truth and employing molecular dynamics and DFT calculations to explore and refine the conformational landscape, researchers can determine the three-dimensional structures of these potent peptidomimetics with high confidence.

This detailed structural knowledge is not an academic exercise; it is the fundamental basis for understanding biological activity. A well-defined conformation allows for precise docking into target receptors, elucidates key pharmacophoric interactions, and provides a rational foundation for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. The robust, self-validating workflow detailed in this guide provides a reliable pathway from a novel molecule to a deep understanding of its bioactive shape, accelerating the journey from the chemist's bench to the development of next-generation therapeutics.

References

Sources

- 1. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lifetein.com [lifetein.com]

A Technical Guide to Boc-Freidinger's Lactam: A Conformationally Locked Dipeptide Mimetic of Gly-Val

This guide provides an in-depth exploration of Boc-Freidinger's lactam as a powerful tool in peptidomimetic chemistry, specifically for mimicking the Gly-Val dipeptide sequence. It is intended for researchers, scientists, and drug development professionals seeking to leverage conformational constraint to enhance the therapeutic potential of peptide-based agents. We will delve into the underlying principles, synthesis, conformational analysis, and practical applications, grounding all claims in established scientific literature.

The Rationale for Peptidomimetics: Overcoming Nature's Limitations

Peptides are central to countless biological processes, acting as hormones, neurotransmitters, and modulators of protein-protein interactions (PPIs).[1] Their high specificity and potency make them attractive therapeutic candidates. However, native peptides are often poor drugs due to significant limitations, including rapid enzymatic degradation, poor membrane penetration, and high conformational flexibility, which leads to a loss of bioactive structure and reduced receptor affinity.[1][2]

Peptidomimetics are synthetic molecules designed to replicate the biological function of natural peptides but with improved pharmacokinetic properties.[2][3] By making strategic structural modifications, such as backbone alterations or the inclusion of non-natural amino acids, we can engineer molecules with enhanced stability, bioavailability, and target selectivity.[3][4]

A cornerstone of this strategy is the mimicry of secondary structures, particularly the β-turn. β-turns are structural motifs where the polypeptide chain reverses its direction, playing a critical role in the three-dimensional folding of proteins and mediating molecular recognition events.[5][6] By designing small molecules that mimic these turns, we can create potent and selective modulators of protein function, opening new avenues for drug discovery.[6]

The Freidinger Lactam: A Milestone in Conformational Constraint

In the early 1980s, a significant breakthrough in peptidomimetic design was the development of protected lactam-bridged dipeptides by Roger M. Freidinger and his team at Merck.[1][7][8] These rigid structures, now widely known as Freidinger lactams, serve as powerful conformational constraints.[9] Their design was a landmark achievement, providing a reliable method to lock a dipeptide sequence into a specific, biologically relevant conformation.[1]

The key innovation of the Freidinger lactam is the cyclization of the peptide backbone, which fixes the amide bond in a trans rotameric form and severely restricts the torsional angles (φ, ψ) of the constituent amino acid mimics.[10][11] This pre-organization into a defined secondary structure, often a Type II' β-turn, can dramatically enhance biological potency and metabolic stability compared to the parent peptide.[1][10]

Focus: Mimicking the Gly-Val Sequence

The Gly-Val dipeptide is a common component of β-turns in bioactive peptides. Glycine, with its lack of a side chain, provides significant conformational flexibility, while the bulky valine residue influences the turn type.[12][13] Stabilizing this sequence in its bioactive turn conformation is a frequent objective in drug design. This compound, specifically (2S)-2-{(3S)-3-[(tert-butoxycarbonyl)amino]-2-oxo-1-pyrrolidinyl}-4-methylpentanoic acid, is engineered to act as a high-fidelity mimetic of a Gly-Val sequence locked in a β-turn.[14][15]

The lactam structure effectively replaces the flexible Gly residue and the N-terminal part of the Val residue, while the isobutyl side chain of the valine mimic projects from the constrained scaffold, ready to engage with the target receptor.

Caption: Structural comparison of a native Gly-Val β-turn and the corresponding this compound mimic.

Synthesis and Characterization

The synthesis of this compound is a well-established process, with the original route involving an intramolecular alkylation of a protected methionine dipeptide serving as a foundational method.[16][17] This approach leverages the thioether of methionine as a leaving group precursor for the critical cyclization step.

Experimental Protocol: Synthesis via Methionine Precursor

This protocol outlines the key steps for synthesizing the Freidinger lactam scaffold. The specific stereochemistry for the Gly-Val mimic is determined by the choice of chiral starting materials.

Step 1: Dipeptide Formation

-

Action: Couple Boc-protected L-Methionine (Boc-Met-OH) with an L-Valine methyl ester (H-Val-OMe) using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

-

Causality: This step forms the linear dipeptide precursor, Boc-Met-Val-OMe. The Boc group protects the N-terminus, while the methyl ester protects the C-terminus, preventing unwanted side reactions during coupling.

Step 2: Sulfonium Salt Formation

-

Action: Treat the dipeptide with an alkylating agent, such as methyl iodide (CH₃I), in a suitable solvent.[17]

-

Causality: The thioether side chain of the methionine residue is alkylated to form a dimethyl sulfonium salt. This transforms the side chain into an excellent leaving group, which is essential for the subsequent intramolecular cyclization.

Step 3: Intramolecular Cyclization (Lactamization)

-

Action: Treat the sulfonium salt with a strong, non-nucleophilic base, such as sodium hydride (NaH), in an anhydrous solvent like THF.[17]

-

Causality: The base deprotonates the amide nitrogen of the valine residue, creating a nucleophile. This nucleophile then attacks the γ-carbon of the methionine residue, displacing the dimethyl sulfide leaving group in a 5-exo-tet cyclization to form the stable five-membered γ-lactam ring.[17]

Step 4: Deprotection

-

Action: Saponify the methyl ester using a base like lithium hydroxide (LiOH) to yield the free carboxylic acid. The Boc group can be removed with trifluoroacetic acid (TFA) if the free amine is required for subsequent peptide coupling.[18]

-

Causality: This final step yields the this compound building block, ready for incorporation into larger peptide sequences or further modification.

Caption: Generalized synthetic workflow for this compound via intramolecular alkylation.

Conformational Validation

The conformational integrity of the synthesized lactam is paramount. High-resolution analytical techniques are employed to verify that the lactam adopts the desired β-turn structure.

-

NMR Spectroscopy: ¹H NMR is a powerful tool for this analysis. The chemical shifts and coupling constants of the backbone and side-chain protons provide detailed information about the ring conformation.[19][20] Nuclear Overhauser Effect (NOE) studies can reveal through-space proximities between protons, confirming the folded, turn-like structure.

-

X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides unambiguous, high-resolution data on the solid-state conformation, including precise bond angles and torsional angles, confirming the β-turn mimicry.[11][21]

| Parameter | Typical Type II' β-Turn (Gly-Val) | Freidinger Lactam (Gly-Val Mimic) |

| φ(i+1) | ~60° | Constrained by lactam ring |

| ψ(i+1) | ~120° | ~ -125° (Constrained)[10] |

| ω(i+1) | 180° (trans) | ~180° (Locked trans)[10] |

| φ(i+2) | ~-90° | Biased by lactam structure |

| ψ(i+2) | ~0° | Rotationally influenced |

| Data derived from computational and experimental studies.[10] |

Application in Drug Development: Enhancing Peptide Therapeutics

The true value of this compound lies in its application. By replacing a flexible Gly-Val sequence in a bioactive peptide with this constrained mimetic, researchers can achieve significant improvements in drug-like properties.

Caption: The logical cascade from conformational constraint to enhanced therapeutic properties.

Protocol: Incorporation into Peptides via SPPS

This compound is designed for seamless integration into standard Solid-Phase Peptide Synthesis (SPPS) workflows.

Step 1: Resin Preparation

-

Action: Start with a suitable resin (e.g., Wang or Rink Amide) to which the first amino acid of the target peptide sequence (C-terminal to the Gly-Val position) has been attached.

Step 2: Deprotection

-

Action: Treat the resin-bound peptide with a deprotecting agent (e.g., 20% piperidine in DMF for Fmoc-SPPS) to expose the free N-terminal amine.

Step 3: Coupling of this compound

-

Action: Activate the carboxylic acid of the this compound with a coupling agent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) and add it to the resin. Allow the reaction to proceed to completion.

-

Causality: The activated lactam forms a peptide bond with the free amine on the growing peptide chain. The Boc group on the lactam's internal amine remains intact during this step.

Step 4: N-Terminal Deprotection of the Lactam

-

Action: To continue peptide elongation, the Boc group on the Freidinger's lactam must be removed. This requires treatment with an acid such as Trifluoroacetic Acid (TFA).[18]

-

Causality: This step exposes the amine within the lactam structure, allowing the next amino acid in the sequence to be coupled.

Step 5: Continuation and Cleavage

-

Action: Continue the SPPS cycle until the full-length peptide is synthesized. Finally, cleave the peptide from the resin and remove all side-chain protecting groups using a strong acid cocktail (e.g., TFA with scavengers).

Self-Validation: The success of each coupling and deprotection step must be monitored. A qualitative ninhydrin (Kaiser) test can be performed after each step to check for the presence (blue color) or absence (yellow color) of free primary amines, ensuring the reaction has gone to completion before proceeding to the next cycle.

Conclusion and Future Outlook